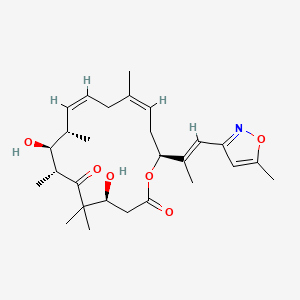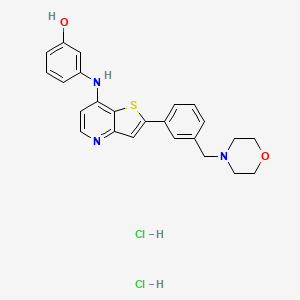
SAR103168
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor this compound may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibitor in Myeloid Leukemias
SAR103168 is identified as a potent tyrosine kinase inhibitor with significant therapeutic potential in myeloid leukemias. It inhibits the kinase activities of the entire Src kinase family, Abl kinase, angiogenic receptor kinases, Tie2, platelet-derived growth factor (PDGF), fibroblast growth factor receptor (FGFR) 1 and 3, and epidermal growth factor receptor (EGFR). Specifically, this compound has shown effectiveness in inhibiting proliferation and inducing apoptosis in acute and chronic myeloid leukemic cells at nanomolar concentrations. It also demonstrates anti-proliferative effects on leukemic progenitors from patients with acute myeloid leukemia (AML), with a significant number of AML patient samples responding to this compound treatment. Additionally, it exhibited potent anti-tumor activity in animal models of AML and chronic myeloid leukemia (CML) (Bourrié et al., 2013).
Multikinase Inhibitor with Antineoplastic Activity
This compound acts as a multikinase inhibitor with potential antineoplastic activity. It has been reported to inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5), a protein often upregulated in cancer cells, thereby playing a key role in signal transduction pathways and the suppression of apoptosis. This suggests that this compound has a broad spectrum of action in targeting multiple kinases involved in cancer cell proliferation and survival (Definitions, 2020).
Phase I Clinical Trial in Acute Leukemia and Myelodysplastic Syndrome
A Phase I dose-escalation trial was conducted on this compound for patients with refractory/relapsed acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS). The study helped characterize the pharmacokinetics of this compound, providing valuable insights into its plasma concentration profile and biphasic decline in the elimination phase. This trial contributed to understanding the safety profile of this compound in a clinical setting, though the study was discontinued prior to reaching the maximum tolerated dose due to the unpredictable nature of drug exposure (Roboz et al., 2015).
Eigenschaften
Aussehen |
Solid powder |
|---|---|
Synonyme |
SAR103168; SAR-103168; SAR 103168.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea](/img/structure/B1150082.png)


